

# An In-depth Technical Guide to Sulfo-Cy7 Amine Fluorescent Dye

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## Compound of Interest

Compound Name: **Sulfo-Cy7 amine**

Cat. No.: **B15552809**

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## Introduction

**Sulfo-Cy7 amine** is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine family of fluorophores.<sup>[1][2]</sup> Its chemical structure is characterized by a heptamethine chain, which is responsible for its long-wavelength spectral properties, and the inclusion of sulfonate groups, which confer high water solubility.<sup>[2][3]</sup> This solubility makes it an ideal candidate for labeling biological molecules in aqueous environments, particularly delicate proteins that are prone to denaturation in the presence of organic solvents.<sup>[4][5]</sup> The presence of a primary amine group allows for its covalent conjugation to various molecules through reactions with electrophilic groups or via enzymatic processes.<sup>[6][7][8]</sup>

The dye's key advantages lie in its near-infrared emission profile, which falls within the "optical window" of biological tissues (700-900 nm). This region minimizes background autofluorescence from endogenous molecules, allowing for deep tissue penetration and high signal-to-noise ratios in complex biological systems.<sup>[2][9]</sup> Consequently, Sulfo-Cy7 and its derivatives are extensively used for demanding applications such as *in vivo* imaging, fluorescence microscopy, and flow cytometry.<sup>[2]</sup>

## Core Technical Specifications

The quantitative properties of **Sulfo-Cy7 amine** are summarized below. These values are essential for designing and interpreting fluorescence-based experiments.

Property	Value	Source(s)
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~750 nm	[1][2][4]
Emission Maximum ( $\lambda_{\text{em}}$ )	~773 nm	[1][2][4][7]
Extinction Coefficient	240,600 M <sup>-1</sup> cm <sup>-1</sup>	[1][4][7]
Molecular Formula	C <sub>43</sub> H <sub>58</sub> N <sub>4</sub> O <sub>7</sub> S <sub>2</sub>	[1][7]
Molecular Weight	~807.07 g/mol	[1][7]
Purity	≥95% (as determined by <sup>1</sup> H NMR and HPLC-MS)	[1]
Solubility	Good in DMF and DMSO; poorly soluble in water	[1]
Appearance	Dark green powder	[1][5]
Storage Conditions	Store at -20°C, protected from light	[1][6][7]

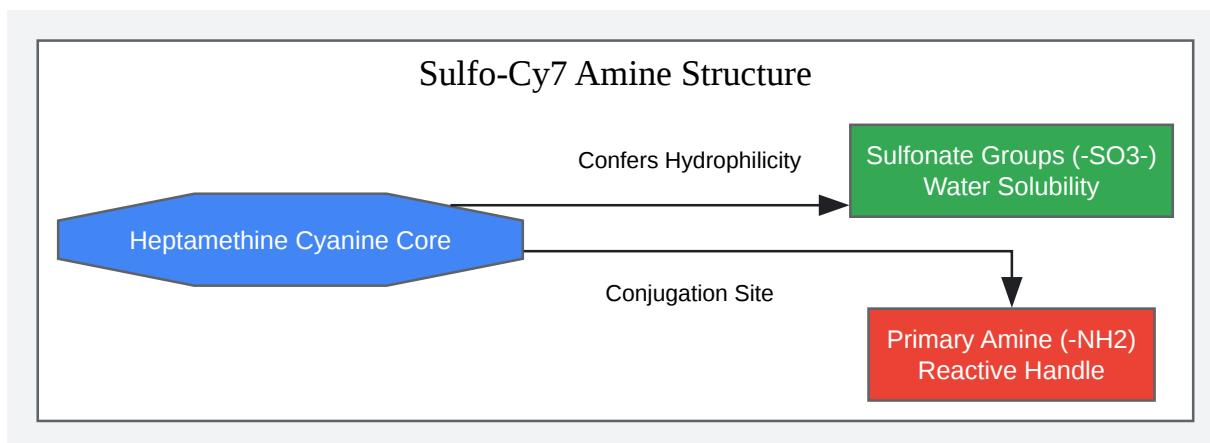
## Key Applications and Methodologies

**Sulfo-Cy7 amine**'s unique properties make it a versatile tool for a range of applications in research and development.

- **In Vivo Imaging:** The dye's NIR fluorescence is ideal for deep-tissue imaging in living organisms with minimal background interference.[2][10] This allows for non-invasive, longitudinal monitoring of biological processes and the biodistribution of labeled molecules. [9]
- **Bioconjugation:** The primary amine group serves as a reactive handle for labeling biomolecules.[6] It can be conjugated to molecules containing activated carboxylic acids (e.g., NHS esters), epoxides, or other electrophilic groups to create fluorescent probes.[7][11] This is fundamental for tracking proteins, antibodies, and peptides.[2][3]
- **Fluorescence Microscopy and Flow Cytometry:** Labeled molecules can be visualized in high resolution in cells and tissues or used for precise cell sorting and analysis in flow cytometry.

[2]

Below is a conceptual diagram illustrating the key functional components of the **Sulfo-Cy7 amine** dye.



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Conceptual structure of **Sulfo-Cy7 amine**.

## Experimental Protocol: Protein Conjugation via Carbodiimide Chemistry

This protocol details a general method for conjugating **Sulfo-Cy7 amine** to a protein's carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry. This process activates the carboxyl groups to form an amine-reactive NHS ester, which then readily couples with the amine group on the dye.

### I. Materials and Reagents

- Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
- **Sulfo-Cy7 amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS

- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Reaction Buffer (e.g., PBS, pH 7.2-7.4)
- Anhydrous DMSO
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25)

## II. Procedure

- Protein Preparation:
  - Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.[\[12\]](#) Ensure the buffer is free of primary amines (like Tris) or ammonium ions, which would compete in the reaction.[\[12\]](#)
- Dye Preparation:
  - Prepare a 10 mM stock solution of **Sulfo-Cy7 amine** by dissolving it in anhydrous DMSO. [\[12\]](#) Mix thoroughly. Store any unused portion at -20°C, protected from light.[\[12\]](#)
- Activation of Protein Carboxyl Groups:
  - Prepare fresh solutions of EDC and NHS in cold Activation Buffer (e.g., 10 mg/mL).
  - Add a molar excess of EDC and NHS to the protein solution. A typical starting point is a 10-fold molar excess of each reagent over the protein.
  - Incubate the mixture for 15-30 minutes at room temperature. This reaction forms an amine-reactive Sulfo-NHS ester on the protein.
- Conjugation Reaction:
  - Immediately after activation, the activated protein can be desalting using a spin column to remove excess EDC/NHS, or the dye can be added directly. For simplicity in this protocol, we proceed with direct addition.

- Add the calculated amount of **Sulfo-Cy7 amine** stock solution to the activated protein solution. The optimal molar ratio of dye-to-protein should be determined empirically, but a starting range of 5:1 to 20:1 is common.[13]
- Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring.

• Quenching the Reaction:

- Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes at room temperature to quench the reaction by consuming any unreacted dye.

• Purification of the Conjugate:

- Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[12]
- Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).
- Load the reaction mixture onto the column.[12]
- Collect the fractions. The first colored band to elute is typically the dye-protein conjugate.

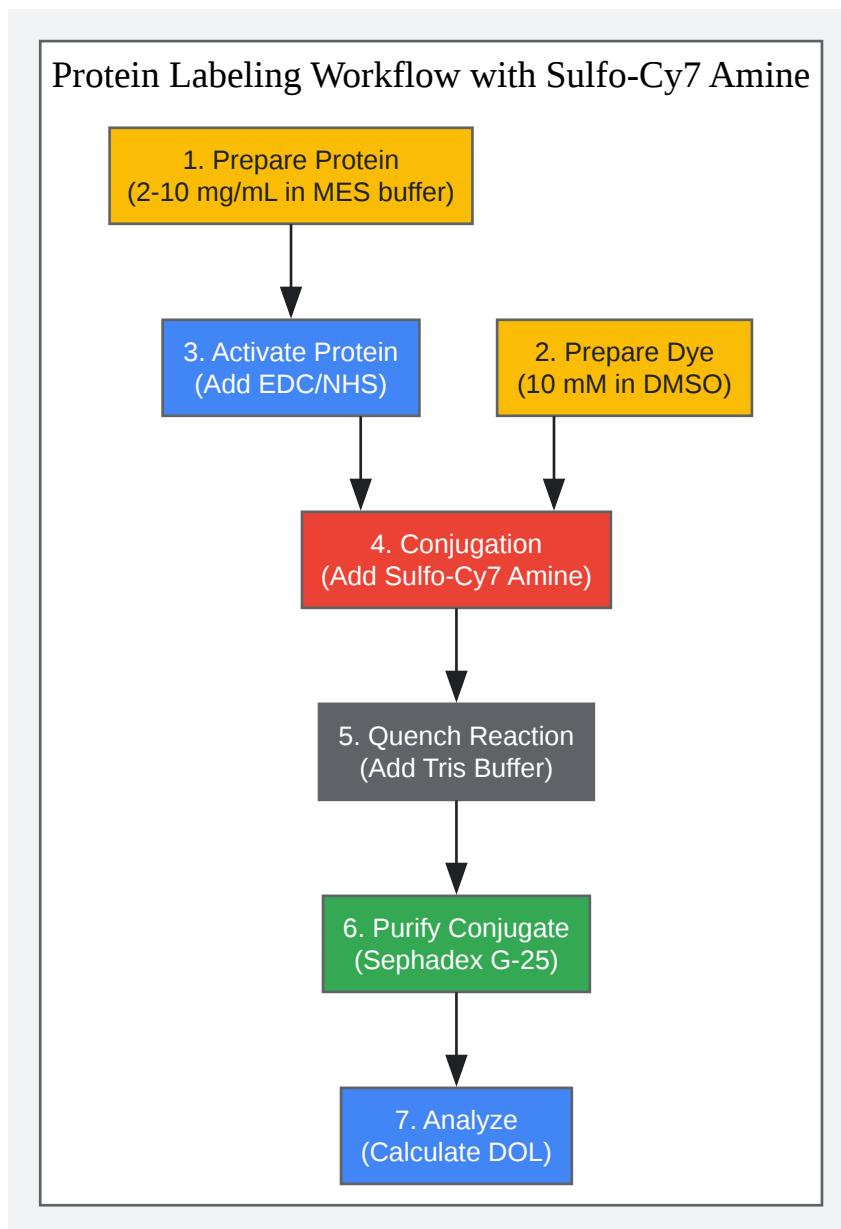
• Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).
- Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor ( $CF = A_{280}/A_{max}$ ) for Sulfo-Cy7 is approximately 0.04.[1][4]
  - $Corrected\ A_{280} = A_{280} - (A_{750} \times 0.04)$
- Calculate the dye concentration:

- Molar Conc. of Dye =  $A_{750} / 240,600$
- Calculate the DOL:
  - $DOL = (\text{Molar Conc. of Dye}) / (\text{Molar Conc. of Protein})$

## Workflow Visualization

The following diagram illustrates the key steps in the protein conjugation workflow.



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Workflow for protein conjugation using **Sulfo-Cy7 amine**.

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